2,2',3,4,4',5-Hexabromobiphenyl
Overview
Description
2,2’,3,4,4’,5-Hexabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and its persistence in the environment, leading to its classification as a persistent organic pollutant .
Mechanism of Action
Biochemical Pathways
It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This suggests that it may affect pathways related to the metabolism of these compounds.
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , which could impact its bioavailability
Action Environment
The action of 2,2’,3,4,4’,5-Hexabromobiphenyl can be influenced by environmental factors. For example, its use as a flame retardant means it may be found in environments with high temperatures or fire risk . Additionally, its persistence in the environment and potential for bioaccumulation suggest that its effects could be influenced by factors such as exposure duration and concentration .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,4’,5-Hexabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
In vitro studies have shown that 2,2’,3,4,4’,5-Hexabromobiphenyl can inhibit cell-cell communication in a concentration-dependent manner . This inhibition of gap junction-mediated cell-cell communication might be a mechanism for several types of cellular dysfunctions, including tumor promotion .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,4’,5-Hexabromobiphenyl involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This leads to changes in gene expression and mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Metabolic Pathways
It’s known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes , suggesting that it may interact with these enzymes and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexabromobiphenyl typically involves the bromination of biphenyl. The process includes the following steps:
Bromination Reaction: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Biphenyl is brominated in large reactors with precise control over temperature and reaction time to achieve high yields.
Separation and Purification: The crude product is separated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’,5-Hexabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives .
Scientific Research Applications
2,2’,3,4,4’,5-Hexabromobiphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,5’-Hexabromobiphenyl: Another polybrominated biphenyl with similar flame retardant properties but different bromination pattern.
2,2’,4,4’,6,6’-Hexabromobiphenyl: Differing in the positions of bromine atoms, leading to variations in chemical behavior and applications.
Uniqueness
2,2’,3,4,4’,5-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Its particular arrangement of bromine atoms makes it a valuable compound for studying the effects of polybrominated biphenyls .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,4-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZWWIXWTUKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231069 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81381-52-4 | |
Record name | 2,2',3,4,4',5-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081381524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595V18DW0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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